N-cyclohexyl-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[[1-(6-methylpyridin-2-yl)imidazole-4-carbonyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-12-6-5-9-15(19-12)23-10-14(18-11-23)16(24)21-22-17(25)20-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,21,24)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXYGIAAUQTCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NNC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Cyclohexyl-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide, with the molecular formula and CAS number 477864-45-2, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Weight : 342.40 g/mol
- Molecular Structure : The compound features a hydrazinecarboxamide moiety linked to a cyclohexyl group and an imidazole-pyridine derivative, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that hydrazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. In vitro assays demonstrated that certain hydrazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with IC50 values ranging from 15.0 to 42.9 µM depending on the specific structure and substituents present .
Urease Inhibition
Hydrazine derivatives have also been evaluated for their urease inhibitory activity. In a study involving dihydropyrimidine-based hydrazine derivatives, it was found that the presence of specific functional groups significantly enhanced urease inhibition, suggesting that similar mechanisms might be applicable to this compound . The structure-activity relationship indicated that the hydrazine moiety plays a crucial role in binding to the enzyme's active site.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including urease and potentially others involved in metabolic pathways.
- Receptor Binding : Its structural components suggest potential interactions with specific receptors or enzymes in microbial cells, leading to altered metabolic processes.
Case Studies
A notable study focused on the synthesis and evaluation of hydrazine derivatives revealed that compounds with similar structural features to this compound exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural and Molecular Comparisons
Q & A
Q. What synthetic routes are recommended for synthesizing N-cyclohexyl-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Imidazole Core Formation : Utilize palladium-catalyzed hydrogenation or Raney nickel to avoid dehalogenation (e.g., for aryl-substituted intermediates) .
Hydrazinecarboxamide Linkage : React the imidazole-carbonyl intermediate with cyclohexyl hydrazine under alkaline conditions (NaOH/EtOH) to form the hydrazinecarboxamide moiety.
Cyclization : Optimize cyclization using solvents like ethanol/water mixtures and bases such as NaOH (2 equiv) at 45°C to achieve high yields (88%) .
Key Intermediates : 4-formylimidazoles and Schiff bases are critical precursors .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- LC-MS : Monitor reaction progress and intermediate purity (e.g., detect hydrodechlorination byproducts during hydrogenation) .
- NMR (¹H/¹³C) : Confirm regiochemistry of substituents, particularly the pyridinyl and cyclohexyl groups. For example, ¹H NMR can resolve imidazole proton splitting patterns .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .
Q. How can researchers screen the compound’s biological activity in preliminary assays?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 50–200 µg/mL, referencing protocols for structurally related imidazole derivatives .
- Cytotoxicity : Evaluate via MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like dehalogenated intermediates?
- Methodological Answer :
- Catalyst Selection : Replace Pd/C with Raney nickel during hydrogenation to suppress aryl chloride dehalogenation (yield improvement from <50% to 92%) .
- Temperature Control : Maintain 45°C during cyclization; lower temperatures (25°C) reduce yields by 30–40% due to incomplete dehydration .
- Solvent Effects : Ethanol/water mixtures enhance intermediate solubility vs. pure ethanol, reducing side reactions .
Q. How should researchers resolve contradictions between spectral data and expected yields?
- Methodological Answer :
- LC-MS Analysis : Identify unexpected byproducts (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)benzamide in ) .
- Isolation Techniques : Use preparative HPLC to separate isomers (e.g., regioisomeric imidazoles) and re-analyze via NMR .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values to confirm substituent positions .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting pharmacological activity?
- Methodological Answer :
- Derivatization : Synthesize analogues with modified pyridinyl (e.g., 4-fluoro, 4-bromo) or cyclohexyl groups (e.g., spirocyclic variants) to assess steric/electronic effects .
- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding to targets like histamine receptors, referencing benzimidazole-based ligands .
- Pharmacokinetic Profiling : Evaluate metabolic stability via microsomal assays (e.g., human liver microsomes) and logP measurements (HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
